molecular formula C17H12N2OS B5644818 8-methyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

8-methyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B5644818
M. Wt: 292.4 g/mol
InChI Key: JCOSNPLNUXTDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one, also known as MBT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for a variety of research applications, including drug discovery, biochemistry, and molecular biology.

Scientific Research Applications

Synthesis and Derivatives

  • A study by Baheti, Kapratwar, and Kuberkar (2002) describes a method for synthesizing 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one. This involves the reaction of 2-amino benzothiazole with various reagents, demonstrating the compound's versatility in forming derivatives (Baheti, Kapratwar, & Kuberkar, 2002).

Biological and Pharmacological Activities

  • Chaitanya, Nagendrappa, and Vaidya (2010) synthesized derivatives of 2-methyl-4H-pyrimido[2,1-b][1,3]benzothiazole-4-ones and evaluated them for antibacterial, antifungal, and anti-inflammatory activities, indicating the compound's potential in pharmaceutical applications (Chaitanya, Nagendrappa, & Vaidya, 2010).
  • Sharma, Kumar, and Mohan (2010) synthesized 4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-ones, testing their antimicrobial activity against various bacterial species. This suggests its use in combating bacterial infections (Sharma, Kumar, & Mohan, 2010).

Anticancer Activity

  • A study by Lee Bl, Giridhar Rs Sharad Vk (2010) on 8-chloro-3-cyano-4-imino-2-methylthio-4H-pyrimido[2,1-b][1,3]benzothiazole derivatives showed remarkable in vitro anticancer activity across various human cancer cell lines. This underscores the compound's potential in cancer research and treatment (Lee Bl, Giridhar Rs Sharad Vk, 2010).

Antimicrobial Evaluation

  • Bondock (2015) conducted a study on novel polyheterocyclic ring systems derived from 2-oxo-2H-pyrimido[2,1-b]benzothiazole-3-carbonitrile, which included derivatives of 4H-pyrimido[2,1-b]benzothiazole. These compounds demonstrated promising antimicrobial activity, further highlighting the compound's relevance in antimicrobial research (Bondock, 2015).

Antitumor and Antimicrobial Activity

  • Sahu et al. (2016) synthesized 4H-pyrimido[2,1-b]benzothiazole derivatives and evaluated them for antitumor and antimicrobial activity. Their study indicates a potential application of these compounds in developing treatments for cancer and microbial diseases (Sahu, Sahu, Samadhiya, Sahu, & Agarwal, 2016).

Properties

IUPAC Name

8-methyl-3-phenylpyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-11-7-8-14-15(9-11)21-17-18-10-13(16(20)19(14)17)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOSNPLNUXTDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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